2-Hydroxy-7-phenylisoquinoline-1,3(2H,4H)-dione
Overview
Description
2-Hydroxy-7-phenylisoquinoline-1,3(2H,4H)-dione, also known as HPIQ, is a synthetic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HPIQ belongs to the class of isoquinoline-1,3-diones, which are known for their diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Scientific Research Applications
HIV-1 Integrase and Reverse Transcriptase Ribonuclease H Inhibition
2-Hydroxyisoquinoline-1,3(2H,4H)-dione demonstrates potential as an inhibitor of HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase. It forms complexes with magnesium and manganese, with the magnesium complex showing inhibitory effects on HIV-1 replication in cells. This compound, particularly its 2-hydroxy-4-methoxycarbonyl derivative, has been identified as an inhibitor of viral replication of HIV-1, suggesting its potential in antiviral therapies (Billamboz et al., 2011).
Synthesis and Chemical Reactions
Research has focused on the synthesis and reactions of isoquinoline-3,4-diones, exploring their potential in various chemical processes. For instance, deoximation reactions have been used to produce isoquinoline-3,4-diones, demonstrating the versatility of this compound in synthetic chemistry (Tikk et al., 1984).
Heterocyclic Compound Synthesis
2-Hydroxyisoquinoline-1,3(2H,4H)-dione has been utilized in the synthesis of heterocyclic compounds with multi-cyclic systems. This includes reactions with aromatic aldehydes and aldo-sugars, leading to the production of new glycosides, indicating its utility in the creation of novel chemical entities (Shaheen et al., 2020).
Hepatitis B Virus Replication Inhibition
This compound has shown promise in blocking Hepatitis B virus replication by inhibiting the viral ribonuclease H activity. Studies indicate its potential as a foundation for developing more effective inhibitors of HBV replication (Cai et al., 2014).
Biological Applications and DFT Studies
2-Hydroxyisoquinoline-1,3(2H,4H)-dione derivatives have been synthesized and studied for their antioxidant and antitumor activities. Density Functional Theory (DFT) has been employed to explore geometrical isomers and conformers, further expanding its applications in biological and computational chemistry (Hassanien et al., 2022).
properties
IUPAC Name |
2-hydroxy-7-phenyl-4H-isoquinoline-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-14-9-12-7-6-11(10-4-2-1-3-5-10)8-13(12)15(18)16(14)19/h1-8,19H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKUPOQVTXWIQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C3=CC=CC=C3)C(=O)N(C1=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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